molecular formula C6H4BF3O3 B1393409 2,4,6-Trifluoro-3-hydroxyphenylboronic acid CAS No. 1072951-37-1

2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Cat. No.: B1393409
CAS No.: 1072951-37-1
M. Wt: 191.9 g/mol
InChI Key: LKUKEGVNXUPRQC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-hydroxyphenylboronic acid: is a chemical compound with the molecular formula C6H4BF3O3 and a molecular weight of 191.9 g/mol It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a boronic acid group attached to a benzene ring

Scientific Research Applications

2,4,6-Trifluoro-3-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with carbohydrate-binding proteins, such as lectins, through its ability to form boronate esters with sugar moieties .

Cellular Effects

The effects of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and gene expression profiles. Furthermore, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and receptors. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 300.5±52.0 °C and a density of 1.61±0.1 g/cm3 . Over extended periods, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid may undergo hydrolysis, leading to the formation of boronic acid and phenolic byproducts . These degradation products can have distinct biological activities, potentially affecting cellular processes differently from the parent compound.

Dosage Effects in Animal Models

The effects of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can induce toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic intermediates . Additionally, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can affect the activity of enzymes involved in amino acid and lipid metabolism, further influencing cellular metabolic states .

Transport and Distribution

The transport and distribution of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid can influence its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Comparison with Similar Compounds

  • 2,4,6-Trifluorophenylboronic acid
  • 3-Hydroxyphenylboronic acid
  • 3-Methoxy-2,4,6-trifluorophenylboronic acid

Comparison: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is unique due to the presence of both hydroxyl and boronic acid groups, which provide distinct reactivity and interaction capabilities. Compared to 2,4,6-Trifluorophenylboronic acid, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKEGVNXUPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674645
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-37-1
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluoro-3-hydroxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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